3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiazolopyrimidine core
Preparation Methods
The synthesis of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Thiazolopyrimidine Core Construction: The thiazolopyrimidine core is constructed by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the thiazolopyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, resulting in the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine or thiazolopyrimidine moieties.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and its potential as a modulator of neurotransmitter systems.
Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of smooth muscle contraction in blood vessels and the modulation of neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Similar compounds to 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic agent.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostate hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)17-13-21(28)26-16(14-30-22(26)23-17)12-20(27)25-10-8-24(9-11-25)18-6-4-5-7-19(18)29-3/h4-7,13,15-16H,8-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSZONDJWHINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.